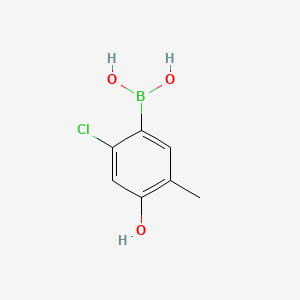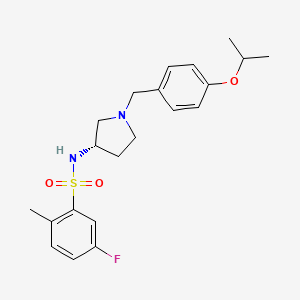![molecular formula C28H56FeNP B14763779 (R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)
(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene is a chiral ferrocene derivative that has gained significant attention in the field of asymmetric catalysis. This compound is known for its unique structure, which includes a ferrocene backbone with a dicyclohexylphosphino group and a dimethylaminoethyl group. The chirality of this compound makes it particularly useful in enantioselective reactions, where the production of one enantiomer over another is crucial.
Méthodes De Préparation
The synthesis of ®-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene typically involves several steps. One common method includes the reaction of ferrocene with a phosphine ligand, followed by the introduction of the dimethylaminoethyl group. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
®-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one of its groups is replaced by another. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the production of enantiomerically pure compounds.
Biology: Its chiral properties make it useful in the study of biological systems that are sensitive to chirality.
Medicine: The compound’s ability to produce specific enantiomers is valuable in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and materials that require high enantiomeric purity.
Mécanisme D'action
The mechanism by which ®-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, influencing the stereochemistry of the products formed. The molecular targets and pathways involved include various metal complexes that facilitate enantioselective transformations.
Comparaison Avec Des Composés Similaires
Similar compounds include other chiral ferrocene derivatives, such as:
- (S)-1-(Diphenylphosphino)-2-[®-1-(dimethylamino)ethyl]ferrocene
- ®-1-(Dicyclohexylphosphino)-2-[(S)-1-(methylamino)ethyl]ferrocene What sets ®-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene apart is its unique combination of the dicyclohexylphosphino and dimethylaminoethyl groups, which provide distinct steric and electronic properties that enhance its performance in asymmetric catalysis.
Propriétés
Formule moléculaire |
C28H56FeNP |
|---|---|
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
carbanide;cyclopentane;(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/C21H40NP.C5H10.2CH3.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;;;/h17-21H,4-16H2,1-3H3;1-5H2;2*1H3;/q;;2*-1;+2/t17-,20?,21?;;;;/m0..../s1 |
Clé InChI |
KDKOIQJHENFUNB-CWPKOHFWSA-N |
SMILES isomérique |
[CH3-].[CH3-].C[C@@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)N(C)C.C1CCCC1.[Fe+2] |
SMILES canonique |
[CH3-].[CH3-].CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)N(C)C.C1CCCC1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


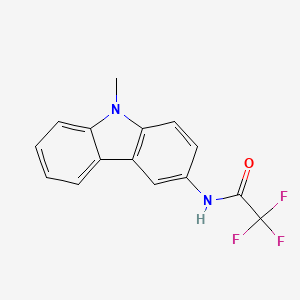
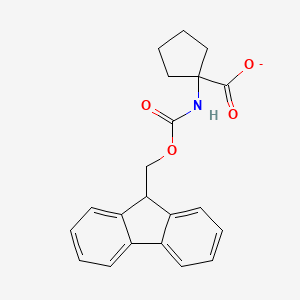
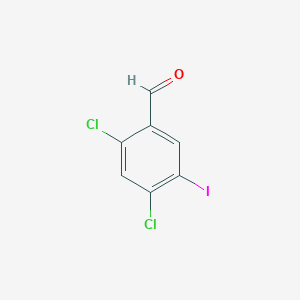
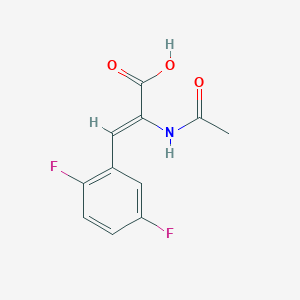
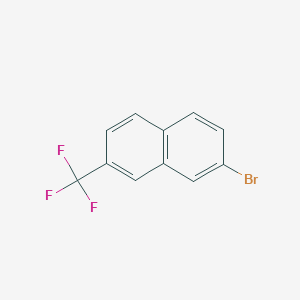
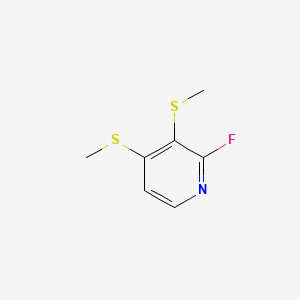

![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)
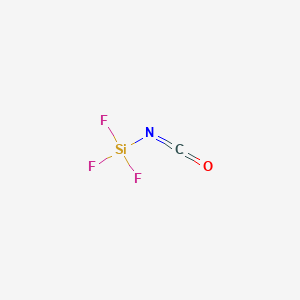
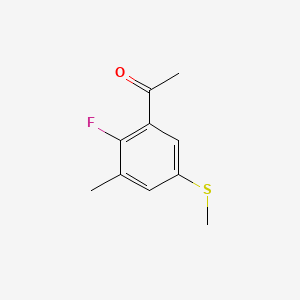
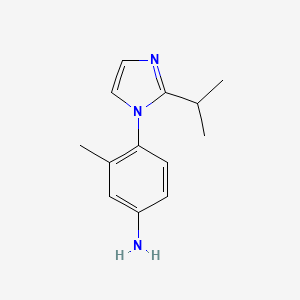
![2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid](/img/structure/B14763763.png)
